Sodium 4-aminobenzoate

Catalog No.
S666454
CAS No.
555-06-6
M.F
C7H7NNaO2
M. Wt
160.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 4-aminobenzoate

CAS Number

555-06-6

Product Name

Sodium 4-aminobenzoate

IUPAC Name

sodium;4-aminobenzoate

Molecular Formula

C7H7NNaO2

Molecular Weight

160.13 g/mol

InChI

InChI=1S/C7H7NO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,8H2,(H,9,10);

InChI Key

XTXHHNGLSNTVDF-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]

Synonyms

4-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Monosodium Salt; p-Aminobenzoic Acid Sodium Salt; Aminobenzoate Sodium; Antergyl; Pabavit; Sodium 4-Aminobenzoate; Sodium p-Aminobenzoate; p-Aminobenzoic Acid Sodium Salt

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N.[Na]

Isomeric SMILES

C1=CC(=CC=C1C(=O)[O-])N.[Na+]

Pharmaceutical intermediate:

The primary use of sodium 4-aminobenzoate in scientific research lies in its role as a pharmaceutical intermediate. Its chemical structure serves as a building block for the synthesis of various drugs, including:

  • Sulfonamides: These antibiotics were once widely used but have been largely replaced by newer, more effective options due to concerns about resistance.
  • PABA esters: These compounds have been explored for their potential use as anti-inflammatory and analgesic agents, though further research is needed to determine their efficacy and safety.

Biochemical research:

Sodium 4-aminobenzoate can be used in biochemical research to study specific biological processes. For example, it can be employed as:

  • A substrate for enzymes: Enzymes are proteins that act as biological catalysts, accelerating chemical reactions within cells. Researchers can utilize sodium 4-aminobenzoate as a substrate to study the activity and function of specific enzymes.
  • A component of culture media: In some cases, sodium 4-aminobenzoate may be added to culture media used to grow microorganisms. It can serve as a source of essential nutrients for certain bacterial strains.

Additional considerations:

  • Safety: Sodium 4-aminobenzoate can cause skin and eye irritation, and inhalation may irritate the respiratory tract. Researchers handling this compound should take appropriate safety precautions, including wearing personal protective equipment such as gloves, goggles, and a respirator.
  • Availability: Sodium 4-aminobenzoate is commercially available from various chemical suppliers, typically in powder form.

Sodium 4-aminobenzoate is the sodium salt of 4-aminobenzoic acid, an organic compound with the chemical formula C7H6NNaO2\text{C}_7\text{H}_6\text{N}\text{NaO}_2. It is commonly referred to as sodium para-aminobenzoate and is recognized for its role in various biological and chemical processes. The compound appears as a white to off-white solid and is slightly soluble in water, with a solubility of approximately 25.3 mg/mL at room temperature . Sodium 4-aminobenzoate is a member of the vitamin B complex and has historically been used in sunscreens and other cosmetic products due to its ultraviolet absorption properties .

PABA does not have a well-defined mechanism of action in biological systems as its primary use is as a pharmaceutical intermediate. However, its UV absorption properties and the ability to form hydrogen bonds might be relevant to its specific applications in drug development [].

  • Toxicity: PABA is generally considered to be a low-toxicity compound []. However, it can cause allergic skin reactions in some people [].
  • Flammability: PABA is not flammable.
  • Reactivity: PABA can react with strong acids and bases.
, including:

  • Oxidation: It can be oxidized to form 4-nitrobenzoic acid.
  • Reduction: Under certain conditions, it can undergo reduction reactions, although specific pathways depend on the reagents used.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.

These reactions highlight its versatility as a chemical intermediate in various synthetic processes .

Sodium 4-aminobenzoate exhibits several biological activities:

  • Folate Synthesis: It serves as an intermediate in the synthesis of folate by bacteria, plants, and fungi. Many microorganisms convert chorismate into sodium 4-aminobenzoate through enzymatic pathways, which are crucial for their growth and metabolism .
  • Antibacterial Properties: The compound's structural similarity to para-aminobenzoic acid allows it to interfere with bacterial folate synthesis, similar to sulfonamide antibiotics, thereby exhibiting antibacterial activity .
  • Potential Allergens: Despite its beneficial roles, sodium 4-aminobenzoate can act as a sensitizer in some individuals, leading to allergic reactions when used in topical applications like sunscreens .

Sodium 4-aminobenzoate can be synthesized through several methods:

  • Neutralization of 4-Aminobenzoic Acid: The most common method involves neutralizing 4-aminobenzoic acid with sodium hydroxide or sodium bicarbonate.
  • Reduction of 4-Nitrobenzoic Acid: Another approach includes the reduction of 4-nitrobenzoic acid using reducing agents such as lithium aluminum hydride or catalytic hydrogenation .
  • Hoffman Degradation: This method involves the degradation of monoamides derived from terephthalic acid under specific conditions.

These methods allow for the production of sodium 4-aminobenzoate in various purities and quantities depending on the intended application .

Sodium 4-aminobenzoate has diverse applications across several fields:

  • Pharmaceuticals: It is utilized in formulations for skin disorders and as an ingredient in some topical medications due to its antibacterial properties .
  • Cosmetics: Historically used as a UV filter in sunscreens, it absorbs UVB radiation but has fallen out of favor due to potential allergenic effects .
  • Biochemical Research: It serves as a reagent in various biochemical assays and studies related to folate metabolism and microbial growth .

Research indicates that sodium 4-aminobenzoate interacts with various biological systems:

  • Microbial Studies: It has been shown to affect the growth of certain bacteria by inhibiting folate synthesis pathways, making it a subject of interest in antibiotic research .
  • Toxicological Studies: Investigations into its safety profile have revealed potential skin irritations and sensitization risks when used topically, prompting caution in cosmetic formulations .

Sodium 4-aminobenzoate shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure SimilarityUnique Features
Para-Aminobenzoic AcidIdentical backbonePrecursor for folate synthesis; used in sunscreens
SulfanilamideSimilar amino groupAntibacterial properties; inhibits folate synthesis
BenzocaineEster derivativeLocal anesthetic; less polar than sodium 4-aminobenzoate
Sodium SalicylateHydroxyl groupAnti-inflammatory properties; different functional groups

These comparisons illustrate how sodium 4-aminobenzoate is unique due to its specific role in folate synthesis while sharing functional characteristics with other biologically active compounds .

Role in Folate Biosynthesis Pathways

Sodium 4-aminobenzoate serves as a critical intermediate in the biosynthesis of folate compounds across diverse biological systems [1]. The compound functions as an essential precursor that is incorporated into the folate molecule through a series of enzymatic reactions, ultimately contributing to the formation of tetrahydrofolate and its derivatives [2] [3]. In bacterial systems, particularly Escherichia coli, sodium 4-aminobenzoate is synthesized from chorismate through the combined action of three enzymes: 4-amino-4-deoxychorismate synthase (comprising PabA and PabB subunits) and 4-amino-4-deoxychorismate lyase (PabC) [1] [11].

The folate biosynthesis pathway involves two critical condensation reactions, with the first being the condensation of para-aminobenzoic acid with 2-amino-4-hydroxy-6-hydroxymethyl-7,8-dihydropteridine to produce dihydropteroate [3]. This reaction is catalyzed by dihydropteroate synthase, which represents a key enzymatic step in the pathway [22]. Research has demonstrated that elevated folate levels can only be achieved through the simultaneous overexpression of both folate and para-aminobenzoic acid biosynthesis gene clusters, indicating the tight coupling between these pathways [2] [3].

Kinetic studies have revealed specific parameters for the folate biosynthesis enzymes involved in sodium 4-aminobenzoate metabolism. The bacterial aminodeoxychorismate synthase complex exhibits Km values of 600 micrometers for glutamine and 1.5 micrometers for chorismate [29]. Plant enzymes demonstrate similar kinetic characteristics, with the plant aminodeoxychorismate synthase showing comparable Km values and displaying sensitivity to dihydrofolate and methotrexate inhibition, features not observed in prokaryotic systems [29].

Table 1: Kinetic Parameters of Key Enzymes in Folate Biosynthesis Pathways

EnzymeOrganismSubstrateKm ValueReference
Aminodeoxychorismate synthaseBacteriaGlutamine600 μM [29]
Aminodeoxychorismate synthaseBacteriaChorismate1.5 μM [29]
4-aminobenzoate hydroxylaseAgaricus bisporus4-aminobenzoate20.4 μM [16]
4-aminobenzoate hydroxylaseAgaricus bisporusNADH13.6 μM [16]
Para-aminobenzoic acid synthase complexEscherichia coliGlutamineVariable [19] [20]

Metabolic Pathways and Biochemical Interactions

Sodium 4-aminobenzoate participates in multiple interconnected metabolic pathways beyond folate biosynthesis [6] [12]. Research has identified that para-aminobenzoic acid functions as a precursor in coenzyme Q biosynthesis in yeast systems, where it undergoes prenylation to form prenyl-para-aminobenzoic acid [12]. This pathway demonstrates the compound's versatility in cellular metabolism, as it can serve dual roles in both folate and quinone biosynthesis depending on the organism and metabolic conditions [12].

The metabolic fate of sodium 4-aminobenzoate varies significantly between organisms. In bacterial systems such as Lactococcus lactis, deletion of para-aminobenzoic acid biosynthesis genes results in strains unable to produce folate when cultivated in the absence of the compound [2] [3]. These knockout strains demonstrate growth deficiencies in chemically defined media lacking glycine, serine, nucleobases, and para-aminobenzoic acid, highlighting the compound's fundamental role in cellular metabolism [3].

Comparative studies have revealed that different bacterial species exhibit varying capacities for sodium 4-aminobenzoate degradation. Strains such as Burkholderia cepacia and Ralstonia paucula have been isolated based on their ability to grow on 4-aminobenzoate, with these organisms also demonstrating capacity for 4-nitrobenzoate metabolism [8]. The degradation pathway in strain PB4 involves initial attack by a monooxygenase to produce 4-hydroxybenzoate, which is subsequently transformed into protocatechuate by a second monooxygenase [8].

Table 2: Metabolic Pathway Distribution of Sodium 4-aminobenzoate

PathwayOrganismsKey ProductsEnzymatic Steps
Folate biosynthesisBacteria, plants, fungiDihydropteroate, tetrahydrofolate2-3 enzymatic reactions
Coenzyme Q biosynthesisYeastPrenyl-para-aminobenzoic acidPrenylation reaction
Aromatic degradationBacteriaProtocatechuateHydroxylation, ring cleavage
Glucose esterificationPlantsPara-aminobenzoic acid glucose esterUDP-glucosyltransferase

Biological Activities and Mechanisms

Interactions with Enzymatic Systems

Sodium 4-aminobenzoate demonstrates specific interactions with various enzymatic systems that regulate its biological functions [15] [16]. The compound serves as a substrate for 4-aminobenzoate hydroxylase, a FAD-dependent monooxygenase that catalyzes decarboxylative hydroxylation to form 4-hydroxyaniline in the presence of NADH or NADPH and molecular oxygen [16]. This enzyme, purified from Agaricus bisporus, exhibits optimal activity between pH 6.5 and 8.0 for NADH oxidation and pH 6.0 to 7.5 for NADPH [16].

Kinetic studies of horseradish peroxidase compounds reveal complex interactions with para-aminobenzoic acid under varying pH conditions [15]. The enzyme-catalyzed oxidation demonstrates pH-dependent behavior, with deviations from first-order kinetics observed at high pH values due to free radical interactions between the product and enzyme [15]. The reduction of peroxidase compounds by para-aminobenzoic acid shows influence from ionizable groups on both the enzyme and substrate, with the compound II reaction being diffusion-controlled in acidic pH regions [15].

The enzymatic systems involved in sodium 4-aminobenzoate metabolism exhibit sophisticated regulatory mechanisms. In bacterial systems, the PabA protein requires formation of a 1:1 complex with PabB to yield glutaminase activity with a kcat of 17 minutes⁻¹ [19]. The addition of chorismate induces a 2-fold increase in kcat and a 3-fold increase in Km for glutamine, demonstrating allosteric regulation of the enzymatic complex [19].

Table 3: Enzymatic Interactions of Sodium 4-aminobenzoate

Enzyme SystemOrganismActivity TypeKinetic ParametersOptimal Conditions
4-aminobenzoate hydroxylaseAgaricus bisporusMonooxygenaseKm (substrate): 20.4 μMpH 6.5-8.0
Horseradish peroxidasePlantOxidasepH-dependentVariable pH
PabA/PabB complexEscherichia coliGlutaminasekcat: 17 min⁻¹Requires chorismate
UDP-glucosyltransferaseArabidopsisTransferaseKm: 0.12 mMCytosolic conditions

Role in Cellular Metabolic Processes

Sodium 4-aminobenzoate plays fundamental roles in cellular metabolic processes, particularly in one-carbon metabolism and nucleotide synthesis [10] [22]. Research with Listeria monocytogenes has demonstrated that para-aminobenzoic acid biosynthesis is essential for bacterial pathogenesis, with mutants lacking biosynthetic capacity showing severe attenuation in virulence [10]. These studies reveal that the compound is required for phagosomal escape, intracellular replication, and induction of host actin polymerization [10].

The cellular uptake and distribution mechanisms of sodium 4-aminobenzoate vary across different cell types and organelles. In plant systems, mitochondria do not demonstrate uptake of para-aminobenzoic acid glucose ester, suggesting that the free acid form is required for folate synthesis [24]. The compound's hydrophobic weak acid properties enable membrane permeation according to pH and concentration gradients, while esterification eliminates such behavior and provides a storage mechanism [24] [25].

Metabolic flux studies indicate that sodium 4-aminobenzoate production and consumption are tightly regulated in cellular systems. In Lactococcus lactis, overexpression of para-aminobenzoic acid biosynthesis genes leads to shifts in folate distribution across cellular compartments, with increased extracellular secretion observed [3]. This redistribution suggests regulatory mechanisms that prevent excessive intracellular accumulation while maintaining adequate supplies for folate synthesis [3].

The compound's role in cellular metabolic processes extends to stress response mechanisms and metabolic adaptation. Studies with various bacterial strains demonstrate that para-aminobenzoic acid availability influences growth characteristics under different nutritional conditions [2] [3]. Cells deficient in para-aminobenzoic acid biosynthesis show enhanced sensitivity to nucleotide limitation, highlighting the compound's central role in maintaining cellular homeostasis [3].

Comparative Biochemistry Across Microbial and Plant Systems

The biochemistry of sodium 4-aminobenzoate exhibits significant variations between microbial and plant systems, reflecting evolutionary adaptations to different cellular organizations and metabolic requirements [24] [26]. In plant systems, para-aminobenzoic acid biosynthesis occurs within chloroplasts, where the compound is synthesized from chorismate through a bipartite enzyme containing fused PabA and PabB domains [26]. This contrasts with bacterial systems, where separate PabA, PabB, and PabC proteins catalyze the biosynthetic pathway [1] [11].

Plant systems demonstrate unique metabolic strategies for sodium 4-aminobenzoate management through glucose esterification mechanisms [24] [25]. The predominant form of para-aminobenzoic acid in plant tissues is the glucose ester, which serves as a storage form sequestered in vacuoles [24]. This esterification system, mediated by UDP-glucose:para-aminobenzoic acid glucosyltransferase, exhibits different kinetic properties compared to microbial systems, with apparent Km values of 0.12 millimeters for the substrate [24].

Microbial systems show greater diversity in sodium 4-aminobenzoate utilization pathways compared to plants. Certain bacterial species, such as those isolated from soil environments, demonstrate capacity for complete mineralization of the compound through aromatic ring degradation pathways [8]. These degradative capabilities are absent in plant systems, which primarily utilize the compound for folate biosynthesis and storage functions [24] [25].

Table 4: Comparative Biochemical Features of Sodium 4-aminobenzoate Systems

FeatureMicrobial SystemsPlant Systems
Biosynthesis locationCytoplasmChloroplasts
Enzyme organizationSeparate proteins (PabA, PabB, PabC)Fused bipartite enzyme
Storage mechanismLimited storage capacityGlucose ester formation
Degradation capabilityComplete mineralization possibleLimited to folate pathway
CompartmentalizationSingle compartmentMulti-compartment (chloroplast, cytosol, mitochondria, vacuole)
Regulation mechanismTranscriptional controlPost-translational modification, compartmentalization

The regulatory mechanisms governing sodium 4-aminobenzoate metabolism also differ substantially between microbial and plant systems. Microbial systems typically employ transcriptional regulation of biosynthetic genes, with expression levels responding to folate availability and growth conditions [2] [3] [10]. Plant systems utilize more complex regulatory strategies involving subcellular compartmentalization, post-translational enzyme modifications, and metabolite sequestration mechanisms [24] [26].

Evolutionary analysis suggests that the compartmentalized organization of para-aminobenzoic acid metabolism in plants represents an adaptation to the complex cellular architecture of eukaryotic systems [26]. The spatial separation of biosynthesis (chloroplasts), storage (vacuoles), and utilization (mitochondria) enables precise metabolic control while preventing potential toxic effects of free para-aminobenzoic acid accumulation [24]. This contrasts with the simpler organization observed in microbial systems, where all processes occur within the same cellular compartment [1] [11].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

160.03744775 g/mol

Monoisotopic Mass

160.03744775 g/mol

Heavy Atom Count

11

UNII

75UI7QUZ5J

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Sodium channels
SCN3A [HSA:6328] [KO:K04836]

Pictograms

Irritant

Irritant

Other CAS

54287-22-8
555-06-6

Wikipedia

Aminobenzoate sodium

General Manufacturing Information

Benzoic acid, 4-amino-, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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